![molecular formula C15H14BBrO2 B567367 7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid CAS No. 1213768-48-9](/img/structure/B567367.png)
7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid
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Overview
Description
7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid: is a boronic acid derivative of 9,9-dimethylfluoren-2-yl. It is a white to off-white powder that is soluble in water, methanol, and ethanol . This compound is primarily used as a reagent in organic synthesis, particularly in the synthesis of fluorenyl derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid typically involves the bromination of 9,9-dimethylfluorene followed by borylation. The bromination step introduces the bromine atom at the 7-position of the fluorene ring, while the borylation step introduces the boronic acid group at the 2-position .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows the same principles as laboratory-scale preparation, with optimization for larger-scale reactions to ensure efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid undergoes various types of reactions, including:
Substitution Reactions: It can participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Stille couplings.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (such as potassium carbonate), and an aryl halide.
Sonogashira Coupling: Involves a palladium catalyst, a copper co-catalyst, and an alkyne.
Stille Coupling: Uses a palladium catalyst and an organotin reagent.
Major Products: The major products formed from these reactions are various fluorene-based compounds, such as fluorene-2-ylboronic acid, fluorene-2-ylboronic esters, and fluorene-2-ylboronic amides .
Scientific Research Applications
Applications in Scientific Research
1. Organic Synthesis:
7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid serves as a versatile reagent in various palladium-catalyzed cross-coupling reactions such as:
- Suzuki-Miyaura Coupling: Used for forming biaryl compounds.
- Sonogashira Coupling: Facilitates the coupling of aryl halides with alkynes.
- Stille Coupling: Involves organotin reagents for synthesizing complex organic molecules.
Through these reactions, it can produce various fluorene-based compounds, including fluorene-2-ylboronic acids and esters.
2. Drug Development:
The compound has potential applications in drug discovery, particularly in targeting specific enzymes or receptors due to its ability to form stable complexes. Its unique structural features enable it to participate in reactions that lead to biologically active compounds.
3. Enzyme Inhibition Studies:
Research has demonstrated that this compound can effectively inhibit specific serine proteases. This characteristic makes it a valuable lead compound for developing protease inhibitors, which are crucial in therapeutic applications against various diseases.
Case Studies
Case Study 1: Enzyme Interaction
In studies examining the inhibitory effects of boronic acids on proteases, this compound showed significant inhibition of specific serine proteases. This demonstrates its potential as a lead compound for developing new therapeutics targeting protease-related pathways.
Case Study 2: Cross-Coupling Reactions
Research highlighted the efficacy of this compound in Suzuki-Miyaura coupling reactions. It successfully participated in forming biaryl compounds with significant biological relevance, with optimized reaction conditions enhancing yield and selectivity.
Mechanism of Action
The mechanism by which 7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid exerts its effects is primarily through its role as a reagent in organic synthesis. The molecular targets and pathways involved are specific to the reactions it participates in, such as palladium-catalyzed cross-coupling reactions .
Comparison with Similar Compounds
- Fluorene-2-ylboronic acid
- Fluorene-2-ylboronic esters
- Fluorene-2-ylboronic amides
- Fluorene-2-ylboronic acid anhydrides
Uniqueness: 7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid is unique due to the presence of both a bromine atom and a boronic acid group on the fluorene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group .
Biological Activity
7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid (CAS No. 1213768-48-9) is a boronic acid derivative that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a bromine atom and a boronic acid functional group, which contribute to its biological activity and utility in various chemical reactions.
- Molecular Formula : C₁₅H₁₄BBrO₂
- Molecular Weight : 316.985 g/mol
- Solubility : Soluble in water, methanol, and ethanol.
- Melting Point : High melting point, indicating stability under ambient conditions.
Synthesis
The synthesis of this compound typically involves:
- Bromination of 9,9-Dimethylfluorene : Introduction of a bromine atom at the 7-position.
- Borylation : Addition of a boronic acid group at the 2-position.
These steps can be optimized for yield and efficiency in both laboratory and industrial settings .
The primary mechanism by which this compound exerts its biological effects is through its role as a reagent in palladium-catalyzed cross-coupling reactions. This allows it to form various fluorene-based compounds that may exhibit biological activity .
Applications in Research
- Drug Development : The compound has potential applications in drug discovery, particularly in targeting specific enzymes or receptors due to its ability to form stable complexes .
- Enzyme Inhibition Studies : It can be utilized to study the inhibition of specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets .
- Organic Synthesis : As a versatile reagent, it facilitates the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Case Study 1: Enzyme Interaction
In a study examining the inhibitory effects of boronic acids on proteases, this compound was shown to effectively inhibit specific serine proteases, demonstrating its potential as a lead compound for developing protease inhibitors .
Case Study 2: Cross-Coupling Reactions
Research has highlighted the efficacy of this compound in Suzuki-Miyaura coupling reactions, where it successfully participated in forming biaryl compounds with significant biological relevance. The reaction conditions were optimized to enhance yield and selectivity .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Properties |
---|---|---|
This compound | Bromine and boronic acid groups | Versatile reagent for cross-coupling |
Fluorene-2-ylboronic acid | Boronic acid group only | Limited reactivity compared to brominated version |
Fluorene derivatives with other halogens | Varies based on halogen substitution | Different reactivity profiles |
Properties
IUPAC Name |
(7-bromo-9,9-dimethylfluoren-2-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BBrO2/c1-15(2)13-7-9(16(18)19)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8,18-19H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZUULREWZKGJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=C(C2(C)C)C=C(C=C3)Br)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BBrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1213768-48-9 |
Source
|
Record name | (7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)boronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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